molecular formula C20H24N4O4S B4045935 N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline

N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline

Cat. No.: B4045935
M. Wt: 416.5 g/mol
InChI Key: VXOUMAIGJXWXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.15182643 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Blocking Agents:

  • A study conducted by Mirvish et al. (1972) found that the formation of carcinogenic N-nitroso compounds, which could include derivatives like N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, can be blocked by ascorbic acid. This blocking depends on the nitrosated compound and experimental conditions, suggesting potential applications in reducing carcinogenic risks in related compounds (Mirvish et al., 1972).

Allylation in Organic Synthesis:

  • Moreno‐Mañas et al. (1998) explored the palladium-catalyzed allylation of acidic anilines, which could include compounds similar to this compound. Their research focused on stereochemical aspects of reactions using allylic carbonates, revealing insights into the potential synthetic applications of such compounds (Moreno‐Mañas et al., 1998).

Synthesis and Utility of N-sulfonylimidates:

  • Yoo et al. (2006) demonstrated that N-sulfonylimidates, which could be structurally related to this compound, can be prepared through a three-component coupling. This method offers mild conditions and high selectivity, indicating its utility in the synthesis of complex compounds including amidines and amides (Yoo et al., 2006).

Derivatives with Potential Pesticidal Activity:

  • Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives, which bear some resemblance to this compound, and evaluated them as potential pesticides. Their research contributes to understanding the pesticidal applications of such nitroaniline derivatives (Borys et al., 2012).

Synthesis of N-Heterocycles:

  • Matlock et al. (2015) reported the synthesis of various N-heterocycles, which could be related to the chemical structure of this compound. They demonstrated a method to create morpholines, piperazines, and related compounds, highlighting potential applications in synthesizing complex heterocycles (Matlock et al., 2015).

Antibacterial Properties:

  • Qi (2014) synthesized piperazine derivatives with potential antibacterial properties. Though not directly studying this compound, this research provides insights into the antibacterial applications of structurally similar compounds (Wu Qi, 2014).

Properties

IUPAC Name

5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-prop-2-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-3-10-21-19-15-17(6-9-20(19)24(25)26)22-11-13-23(14-12-22)29(27,28)18-7-4-16(2)5-8-18/h3-9,15,21H,1,10-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOUMAIGJXWXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Reactant of Route 6
N-allyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.